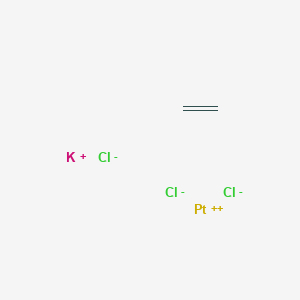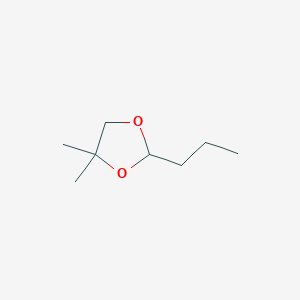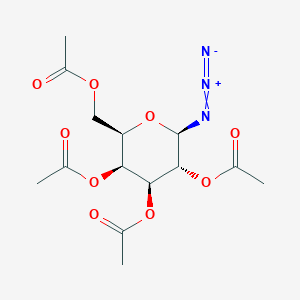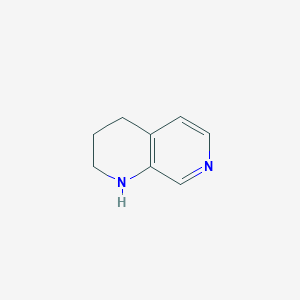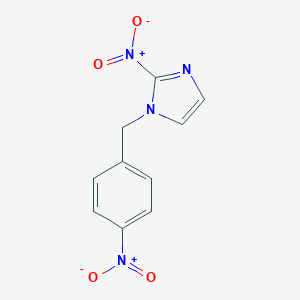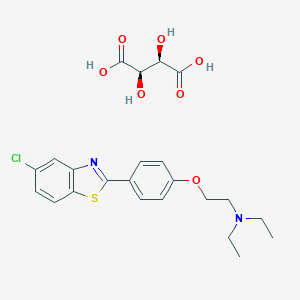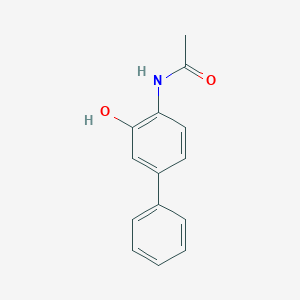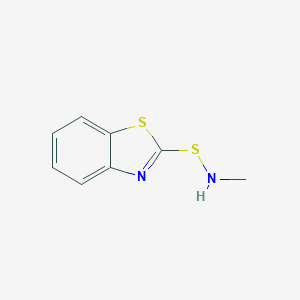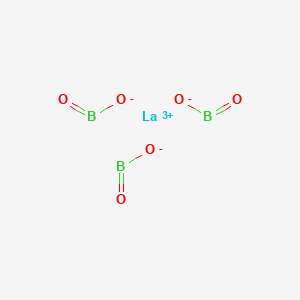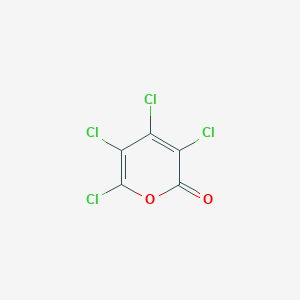
3,4,5,6-Tetrachloropyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrachloropyran-2-one, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that is commonly used in laboratory experiments to initiate chemical reactions. This compound has several applications in various fields, including biochemistry, pharmacology, and material science.
Wirkmechanismus
3,4,5,6-Tetrachloropyran-2-one acts as an oxidizing agent by transferring oxygen atoms to other molecules. This process involves the formation of a radical cation intermediate, which is highly reactive and can initiate a chain reaction. 3,4,5,6-Tetrachloropyran-2-one can oxidize a wide range of substrates, including alcohols, amines, and thiols. The mechanism of action of 3,4,5,6-Tetrachloropyran-2-one is dependent on the nature of the substrate and the reaction conditions.
Biochemische Und Physiologische Effekte
3,4,5,6-Tetrachloropyran-2-one has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cells and can cause DNA damage. 3,4,5,6-Tetrachloropyran-2-one has also been shown to have cytotoxic effects on cancer cells and can induce apoptosis. In addition, 3,4,5,6-Tetrachloropyran-2-one has been used as a tool to study the mechanism of action of enzymes and to investigate the role of oxidative stress in disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent in laboratory experiments. It is a highly reactive and selective oxidant that can be used to initiate a wide range of chemical reactions. 3,4,5,6-Tetrachloropyran-2-one is also relatively stable and can be stored for long periods without significant degradation. However, 3,4,5,6-Tetrachloropyran-2-one has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 3,4,5,6-Tetrachloropyran-2-one can be expensive to produce and may not be readily available in some laboratories.
Zukünftige Richtungen
3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research. One area of interest is the development of novel materials, such as conducting polymers, using 3,4,5,6-Tetrachloropyran-2-one as an oxidizing agent. Another area of interest is the use of 3,4,5,6-Tetrachloropyran-2-one in the study of enzyme kinetics and the development of enzyme inhibitors. 3,4,5,6-Tetrachloropyran-2-one may also have potential therapeutic applications, including the treatment of cancer and other diseases associated with oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of 3,4,5,6-Tetrachloropyran-2-one.
Conclusion
In conclusion, 3,4,5,6-Tetrachloropyran-2-one is a potent oxidant that has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments and has been shown to have several biochemical and physiological effects. 3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent, including its high reactivity and selectivity, but also has some limitations, including potential toxicity and cost. 3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research, including the development of novel materials and potential therapeutic applications. Further research is needed to fully explore the potential of 3,4,5,6-Tetrachloropyran-2-one and to better understand its mechanism of action.
Synthesemethoden
3,4,5,6-Tetrachloropyran-2-one can be synthesized through various methods, including the oxidation of chlorinated pyranones and the reaction of pyranones with chlorine gas. The most commonly used method involves the reaction of 3,4-dichloropyran-2-one with sodium hypochlorite in the presence of a catalyst. This method yields a high purity of 3,4,5,6-Tetrachloropyran-2-one and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrachloropyran-2-one has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments to initiate chemical reactions. This compound is also used in the preparation of fluorescent dyes and in the synthesis of organic compounds. 3,4,5,6-Tetrachloropyran-2-one has been used in the development of novel materials, such as conducting polymers, and in the study of enzyme kinetics.
Eigenschaften
CAS-Nummer |
10269-62-2 |
|---|---|
Produktname |
3,4,5,6-Tetrachloropyran-2-one |
Molekularformel |
C5Cl4O2 |
Molekulargewicht |
233.9 g/mol |
IUPAC-Name |
3,4,5,6-tetrachloropyran-2-one |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChI-Schlüssel |
CBIBTMIDBJZRQR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
10269-62-2 |
Synonyme |
3,4,5,6-tetrachloropyran-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







